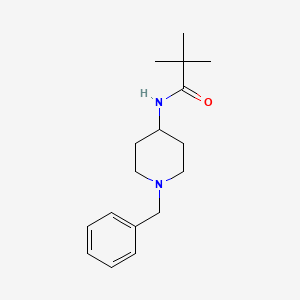

![molecular formula C11H9ClFN3OS2 B4430738 2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide CAS No. 6181-70-0](/img/structure/B4430738.png)

2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide

Description

Synthesis Analysis

Synthesis of similar compounds often involves strategic functionalization of heterocyclic scaffolds and incorporation of fluorinated moieties to adjust the molecule's physical, chemical, and biological properties. Methods like monofluoromethylation are critical for introducing fluorine atoms into heterocyclic compounds, enhancing their reactivity and potential bioactivity (M. Y. Moskalik, 2023).

Molecular Structure Analysis

The structural analysis of such compounds involves determining the configuration of its fluorine and chlorine substituents and how these affect the molecule's overall geometry and electronic distribution. The presence of a thiadiazole ring, known for its electron-withdrawing properties, alongside the ethylthio group, could influence the compound's stability and reactivity.

Chemical Reactions and Properties

Compounds containing thiadiazole units exhibit a range of chemical behaviors due to the electron-rich nature of the sulfur and nitrogen atoms in the ring. These features make them candidates for nucleophilic substitution reactions or as ligands in coordination chemistry. The presence of chloro and fluoro substituents further diversifies the possible chemical transformations, such as halogen exchange or participation in coupling reactions (Аkzhonas Khamitova et al., 2023).

Physical Properties Analysis

The physical properties of "2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide" would be influenced by its molecular structure. The electronegativity of fluorine and chlorine atoms affects the compound's dipole moment, solubility, and melting point. Analysis of similar compounds suggests a range of melting points and solubilities depending on the substituents' nature and position on the heterocyclic core.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with biological molecules, are pivotal. The thiadiazole core is known for its robustness and potential biological activities, while the ethylthio group could confer lipophilic character, impacting its interaction with enzymes and receptors. The fluorine and chlorine atoms are likely to influence the compound's acidity, basicity, and potential as a bioisostere in medicinal chemistry applications.

properties

IUPAC Name |

2-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFN3OS2/c1-2-18-11-16-15-10(19-11)14-9(17)8-6(12)4-3-5-7(8)13/h3-5H,2H2,1H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTACACJDUVEMPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409663 | |

| Record name | F0453-0274 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6181-70-0 | |

| Record name | F0453-0274 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(cyclopentylcarbonyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4430655.png)

![N-[2-(dimethylamino)ethyl]-1-naphthamide](/img/structure/B4430668.png)

![{[3-({[2-(3-methoxyphenyl)ethyl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B4430685.png)

![N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B4430697.png)

![2-{4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4430723.png)

![1-(diphenylmethyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4430728.png)

![1-cyclohexyl-4-[2-(2,4-difluorophenoxy)propanoyl]piperazine](/img/structure/B4430730.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4430744.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B4430754.png)

![ethyl 1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-piperidinecarboxylate](/img/structure/B4430762.png)

![1-(2,3-dimethylphenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4430765.png)